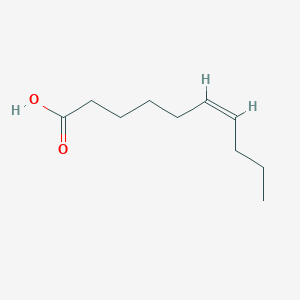

(Z)-6-decenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

118426-11-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(Z)-dec-6-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-5H,2-3,6-9H2,1H3,(H,11,12)/b5-4- |

InChI Key |

IZOFWCYKCWUJBY-PLNGDYQASA-N |

Isomeric SMILES |

CCC/C=C\CCCCC(=O)O |

Canonical SMILES |

CCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution of Z 6 Decenoic Acid in Biological Systems

Presence in Insect Pheromonal Systems

Fatty acids and their derivatives are crucial components of insect chemical communication, often acting as sex or aggregation pheromones. The specific structure, including chain length and double bond position/geometry, is critical for species-specific signaling.

In moths and butterflies (Lepidoptera), pheromone biosynthesis often involves desaturase enzymes that introduce double bonds at specific positions. While enzymes capable of creating a double bond at the ∆6 position have been identified, the direct use of (Z)-6-decenoic acid as a pheromone is not prominently reported. harvard.edu Research into the biosynthesis of sex pheromones in the Chinese tussah silkworm, Antheraea pernyi, identified a ∆6 desaturase involved in producing (E)-6-hexadecenoic acid, a C16 fatty acid, highlighting the enzymatic capability for ∆6 desaturation within Lepidoptera. harvard.edu However, studies on other species, such as the salt marsh bagworm moth (Whittleia retiella) and the leafminer Leucoptera sinuella, have identified different isomers, like (5Z)-dec-5-enoate and (Z)-3-decenoic acid (as a potential precursor), respectively, as key components of their chemical signals. nih.govresearchgate.net

Table 1: Decenoic Acid Isomers and Related Compounds in Lepidoptera

| Species | Compound Identified | Role/Context | Citation |

|---|---|---|---|

| Antheraea pernyi | (E)-6-hexadecenoic acid | Biosynthetic precursor to sex pheromone | harvard.edu |

| Whittleia retiella | (1S)-1-methylpropyl (5Z)-dec-5-enoate | Putative sex pheromone component | nih.gov |

| Leucoptera sinuella | (Z)-3-decenoic acid | Proposed biosynthetic precursor to male pheromone | researchgate.net |

In flies (Diptera), fatty acid-derived compounds also serve as pheromones. For instance, Drosophila melanogaster larvae use (Z)-5-tetradecenoic acid and (Z)-7-tetradecenoic acid as aggregation pheromones. slu.se While these are longer-chain fatty acids, they underscore the importance of specific cis-isomers in fly chemical communication. Studies on the Mediterranean fruit fly, Ceratitis capitata, identified decanoic acid octyl ester among the main compounds present during mating stages, though the specific unsaturated (Z)-6 isomer of decenoic acid was not reported. mdpi.com Research on Drosophila suzukii has shown that its antennae can detect a range of yeast-produced volatiles, including decanoic acid, but not specifically this compound. plos.org

Beyond Lepidoptera and Diptera, other arthropods utilize decenoic acid isomers. A notable example is the furniture carpet beetle, Anthrenus flavipes (Order: Coleoptera), where the female-produced sex pheromone is (Z)-3-decenoic acid. uni-bayreuth.dewikipedia.org This highlights the use of a C10 unsaturated fatty acid as a key signaling molecule in this insect order.

Occurrence in Plant Metabolomes

Plants produce a vast array of metabolites, including fatty acids that serve as structural components, energy reserves, and signaling molecules. mdpi.com While decanoic acid has been identified in the fatty acid profile of plants like the areca nut (Areca catechu), specific isomer details are often not provided. arabjchem.org An unspecified isomer of 4-decenoic acid has been reported to occur in hops and beer. wikipedia.org Comprehensive metabolomic analyses of crops like coconut and tomato have identified numerous fatty acids, but this compound is not listed among the detected compounds. mdpi.comfrontiersin.org The current body of literature does not prominently feature this compound as a common component of plant metabolomes.

Table 2: Decenoic Acid and Related Compounds in Plant and Fungal Systems

| Source | Compound Identified | Context | Citation |

|---|---|---|---|

| Hops (Humulus lupulus) | 4-decenoic acid (isomer unspecified) | Flavor component | wikipedia.org |

| Areca nut (Areca catechu) | Decanoic acid | Minor fatty acid component | arabjchem.org |

Identification in Microbial Metabolic Profiles

Microorganisms are well-known producers of a diverse range of fatty acids. In the context of decenoic acids, the bacterium Pseudomonas aeruginosa is known to produce cis-2-decenoic acid, a signaling molecule that can induce the dispersion of bacterial biofilms. wikipedia.orgasm.org During the spontaneous fermentation of Jerusalem artichoke juice, a process driven by a complex microbial community, the concentration of 9-decenoic acid was found to increase significantly, contributing to the final flavor profile. nih.gov In yeast, various fatty acids, including decanoic acid, are produced as metabolic byproducts that can act as attractants for insects like Drosophila suzukii. plos.org

Table 3: Decenoic Acid Isomers Identified in Microbial Profiles

| Organism/System | Compound Identified | Role/Context | Citation |

|---|---|---|---|

| Pseudomonas aeruginosa | cis-2-decenoic acid | Biofilm signaling molecule | wikipedia.orgasm.org |

| Fermented Jerusalem Artichoke Juice | 9-decenoic acid | Flavor compound from microbial metabolism | nih.gov |

| Yeast (Saccharomyces cerevisiae) | Decanoic acid | Volatile organic compound | plos.org |

Detection in Vertebrate Biological Matrices (non-human, as metabolic intermediates or minor components)

In non-human vertebrates and model organisms, fatty acid metabolism is a core process. While direct detection of this compound is scarce, related compounds have been identified. For example, the crested auklet (Aethia cristatella), a seabird, emits a scent from its plumage containing aldehydes derived from fatty acids, including (Z)-4-decenal. researchgate.net In the model organism Caenorhabditis elegans, a nematode worm, studies of fatty acid metabolism have identified related branched-chain fatty acids, such as 3-methyl-4-E-decenoic acid and its (Z)-isomer, which are involved in regulating fat desaturation. nih.govbiorxiv.org Analysis of femoral gland secretions from the lizard Sceloporus virgatus identified a range of saturated and unsaturated fatty acids, including decanoic acid, but not specifically the (Z)-6 isomer. nih.gov

Table 4: Related Decenoic Acid Derivatives in Non-Human Vertebrate and Model Organism Matrices

| Organism | Compound Identified | Biological Matrix/Context | Citation |

|---|---|---|---|

| Crested Auklet (Aethia cristatella) | (Z)-4-decenal | Plumage volatiles | researchgate.net |

| Caenorhabditis elegans | 3-methyl-4-Z-decenoic acid | Metabolic intermediate (impurity from synthesis of E-isomer used in study) | nih.govbiorxiv.org |

| Striped-plateau Lizard (Sceloporus virgatus) | Decanoic acid | Femoral gland secretions | nih.gov |

Biosynthetic Pathways and Metabolic Origins of Z 6 Decenoic Acid

De Novo Fatty Acid Synthesis Precursors and Chain Elongation Mechanisms

The biosynthesis of (Z)-6-decenoic acid begins with the foundational process of de novo fatty acid synthesis (FAS). This pathway constructs the carbon backbone of fatty acids from simple precursors. wikipedia.orgfrontiersin.org The primary building block is acetyl-CoA, which is largely derived from the metabolism of carbohydrates through the glycolytic pathway. wikipedia.orgnih.gov The initial and rate-limiting step in FAS is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). wikipedia.orgnih.gov

Malonyl-CoA serves as the two-carbon donor for the subsequent elongation of the fatty acid chain. nih.gov The elongation process is carried out by a multi-enzyme complex known as fatty acid synthase (FAS). frontiersin.org The synthesis of the ten-carbon saturated backbone of this compound, decanoic acid, proceeds through a repeating four-step cycle:

Condensation: An activated acyl primer (initially acetyl-CoA) is condensed with malonyl-CoA, extending the chain by two carbons. This reaction is catalyzed by a 3-ketoacyl-ACP synthase (KAS). agriculturejournals.cz

Reduction: The resulting β-keto group is reduced to a hydroxyl group by a 3-oxoacyl-ACP reductase, using NADPH as the reducing agent. agriculturejournals.czplos.org

Dehydration: A water molecule is removed to create a double bond, a reaction performed by a 3-hydroxyacyl-ACP dehydratase. agriculturejournals.czplos.org

Reduction: The double bond is reduced to a single bond by an enoyl-ACP reductase, again utilizing NADPH, to yield a saturated acyl chain that is two carbons longer than the starting molecule. agriculturejournals.czplos.org

This cycle repeats, adding two-carbon units from malonyl-CoA in each iteration until the 10-carbon acyl-ACP (decanoyl-ACP) is formed. This saturated fatty acid is the direct precursor that will be modified to create this compound.

Desaturase Enzyme Systems in the Formation of the (Z)-6-Double Bond

The defining feature of this compound is the cis (Z) double bond between the sixth and seventh carbon atoms from the carboxyl end. This bond is introduced into the saturated decanoic acid precursor by a class of enzymes known as fatty acid desaturases. wikipedia.org These enzymes catalyze the removal of two hydrogen atoms from the fatty acid chain to form a double bond. nih.gov The process is an oxidative reaction that typically requires molecular oxygen (O2) and an electron transport system involving components like cytochrome b5. mdpi.com

Δ6-Desaturase Activity and Specificity

The introduction of a double bond at the 6th position is specifically catalyzed by a Δ6-desaturase (delta-6 desaturase). wikipedia.org This enzyme acts on the carbon chain at a fixed position relative to the carboxyl group. wikipedia.org While Δ6-desaturases are well-known for their role in synthesizing long-chain polyunsaturated fatty acids by acting on linoleic acid and α-linolenic acid, their activity is not limited to C18 substrates. mdpi.commdpi.com

Research has shown that Δ6-desaturases can exhibit broad substrate specificity. For instance, the enzyme is responsible for the Δ6 desaturation of palmitic acid (16:0) to produce (Z)-6-hexadecenoic acid (sapienic acid). mdpi.com Furthermore, a Δ6-desaturase identified in the bacterium Rhodococcus sp. showed a preference for saturated fatty acids as substrates, catalyzing the conversion of hexadecanoic acid to cis-6-hexadecenoic acid. frontiersin.org In the context of insect pheromone biosynthesis, a Δ6-desaturase is crucial for creating a C6 double bond in a C16 fatty acid precursor. harvard.edu Based on this enzymatic activity profile, the formation of this compound involves the action of a Δ6-desaturase on a 10-carbon saturated fatty acid substrate, decanoic acid (or its CoA/ACP ester).

Genetic Regulation of Desaturase Expression

The expression of desaturase genes, including Δ6-desaturase (encoded by the FADS2 gene in humans), is tightly regulated at the transcriptional level to maintain cellular lipid homeostasis. mdpi.comocl-journal.org Several key transcription factors are involved in this process:

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): This is a major activator of genes involved in fatty acid synthesis and desaturation. nih.gov Insulin signaling can induce the expression of SREBP-1c, which in turn upregulates the transcription of the Δ6-desaturase gene. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, in particular, modulates the transcription of the FADS2 gene. ocl-journal.org The induction of desaturases by peroxisome proliferators is thought to be a compensatory response to an increased demand for unsaturated fatty acids due to increased fatty acid degradation. nih.gov

Feedback Inhibition: The expression of desaturase enzymes can be suppressed by the presence of highly unsaturated fatty acids (HUFAs), creating a negative feedback loop that prevents their overproduction. ocl-journal.orgnih.gov

Genetic variations, such as single-nucleotide polymorphisms (SNPs) in the FADS gene cluster, can also influence the activity of desaturase enzymes, leading to variations in fatty acid profiles among individuals and populations. mdpi.com

Role of Reductases and Elongases in this compound Pathway Intermediates

While the core 10-carbon chain can be built entirely by the FAS system, fatty acid elongation systems can also contribute to producing the decanoic acid precursor. These systems, located in the endoplasmic reticulum, extend existing fatty acid chains. numberanalytics.com The elongation cycle is mechanistically similar to FAS but uses acyl-CoA substrates instead of acyl-ACPs and involves a distinct set of enzymes. numberanalytics.com

The key enzymes in the elongation cycle include:

Elongases (ELOVL): These are condensing enzymes that catalyze the initial, rate-limiting step of combining an acyl-CoA with malonyl-CoA. plos.orgnumberanalytics.com Different elongase isoforms have specificities for fatty acids of different chain lengths. plos.org

Reductases: The cycle involves two reduction steps analogous to FAS. A 3-ketoacyl-CoA reductase (KAR) reduces the 3-ketoacyl-CoA intermediate, and a trans-2-enoyl-CoA reductase (TER) reduces the trans-2-enoyl-CoA intermediate. plos.orgnumberanalytics.comnih.gov Both steps typically use NADPH as the electron donor. plos.org

Dehydratases (HACD): A 3-hydroxyacyl-CoA dehydratase catalyzes the removal of water from the 3-hydroxyacyl-CoA intermediate. frontiersin.org

In the context of this compound, this elongation machinery could extend a shorter fatty acid (e.g., octanoic acid, C8) to the required C10 length before the desaturation step occurs.

Comparative Biosynthetic Strategies Across Diverse Organisms

The biosynthesis of C10 unsaturated fatty acids like this compound is observed in various organisms, often as signaling molecules or pheromone precursors, and the strategies can differ.

Insects: Many insects, particularly moths, use desaturases to produce species-specific pheromones. The Chinese tussah silkworm, Antheraea pernyi, utilizes a Δ6-desaturase in conjunction with a Δ11-desaturase to produce its dienoic pheromone precursor from a C16 fatty acid. harvard.edu In honeybees (Apis mellifera), the synthesis of the related 10-hydroxy-2-decenoic acid (10-HDA) in the mandibular glands is a well-studied process. It is believed to start with a longer fatty acid, such as stearic acid (C18), which is first hydroxylated and then shortened via limited β-oxidation to the final 10-carbon length. mdpi.com A desaturase is then thought to introduce the double bond. mdpi.com This highlights a pathway of modification and chain-shortening, rather than direct desaturation of a de novo synthesized C10 acid.

Bacteria: Bacteria employ both oxygen-dependent and oxygen-independent pathways for synthesizing unsaturated fatty acids. nih.gov The oxygen-dependent pathway uses desaturases similar to those in eukaryotes. nih.gov The oxygen-independent (anaerobic) pathway introduces the double bond during the elongation cycle at an intermediate chain length (e.g., C10), after which the unsaturated intermediate is further elongated. nih.govnih.gov Some bacteria, like Pseudomonas aeruginosa, are known to produce 6-decenoic acid, which acts as a signaling molecule to inhibit biofilm formation. wikipedia.org

Plants: Plants are rich sources of unsaturated fatty acids. The seed oil of the black-eyed Susan vine (Thunbergia alata) contains high levels of (6Z)-hexadec-6-enoic acid, which is formed from palmitic acid by the action of a Δ6-palmitoyl-ACP desaturase in the plastid. agriculturejournals.cz This demonstrates the presence of Δ6-desaturase activity on medium-to-long-chain saturated fatty acids in the plant kingdom.

Metabolic Regulation and Environmental Influences on this compound Production

The production of this compound is subject to metabolic regulation and can be influenced by external environmental conditions. The regulatory mechanisms that control fatty acid synthesis in general also apply here. The activity of ACC, the rate-limiting enzyme of de novo synthesis, is a key control point. frontiersin.orgnih.gov

Environmental factors can significantly impact the fatty acid profile of organisms.

Temperature: In many microbes and plants, a decrease in temperature leads to an upregulation of desaturase activity. This is a homeoviscous adaptation to increase the proportion of unsaturated fatty acids in cell membranes, thereby maintaining membrane fluidity in the cold. nih.gov

Nutrient Availability: The availability and type of dietary fatty acids can influence the endogenous synthesis of other fatty acids. numberanalytics.com For example, supplementation with certain fatty acids can lead to feedback inhibition of key enzymes like desaturases. nih.gov In honeybees, dietary supplementation with oleic acid has been shown to enhance the production of 10-HDA, indicating a link between dietary lipid intake and the output of specific fatty acids. mdpi.com

pH and Other Stresses: In microbial systems, environmental factors such as pH and humidity can alter metabolic activity, including the production of fatty acids that may function as signaling molecules or metabolic by-products. frontiersin.orgtandfonline.com

Interactive Data Table: Key Enzymes in this compound Biosynthesis

| Enzyme | Class | Function in Pathway | Gene (Human) |

| Acetyl-CoA Carboxylase (ACC) | Ligase | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. wikipedia.org | ACACA, ACACB |

| Fatty Acid Synthase (FAS) | Synthase Complex | Performs the iterative four-step cycle to synthesize the 10-carbon saturated precursor (decanoic acid). frontiersin.org | FASN |

| Δ6-Desaturase | Oxidoreductase | Introduces a cis-double bond at the 6th carbon position of the decanoic acid precursor to form this compound. wikipedia.org | FADS2 |

| Fatty Acid Elongase (ELOVL) | Condensing Enzyme | Extends shorter fatty acid chains to the C10 precursor via condensation with malonyl-CoA. numberanalytics.com | ELOVL1-7 |

| 3-Ketoacyl-CoA Reductase (KAR) | Oxidoreductase | Reduces the 3-ketoacyl-CoA intermediate during the fatty acid elongation cycle. plos.org | Multiple |

| Trans-2-enoyl-CoA Reductase (TER) | Oxidoreductase | Reduces the trans-2-enoyl-CoA intermediate in the final step of the fatty acid elongation cycle. plos.org | TECR |

Ecological Functions and Inter Species Communication Roles of Z 6 Decenoic Acid

Role as a Pheromone Component in Insect Chemical Communication

Pheromones are chemical signals released by an individual that affect other members of the same species. usda.gov These chemical cues are integral to various insect behaviors, including mating, aggregation, and sounding alarms. usda.govslu.se Pheromones are broadly categorized as releaser pheromones, which elicit an immediate behavioral response, and primer pheromones, which trigger slower physiological changes. usda.govannualreviews.org

Sexual Attractant and Mate Recognition

(Z)-6-decenoic acid is a component of the complex chemical language insects use for reproduction. While many insect sex pheromones are produced by females to attract males over long distances, the specific role of this compound can vary. wikipedia.orgbibliomed.org In some species, it may act as a primary attractant, while in others, it could be part of a more complex blend that facilitates mate recognition at close range. slu.seresearchgate.net For instance, in the honeybee, Apis mellifera, the queen produces a blend of compounds, including the related (E)-9-oxodec-2-enoic acid, which functions as a long-distance sex attractant for drones. annualreviews.orgagriculturejournals.cznih.gov The precise blend of pheromones is often crucial for species-specific recognition, preventing interbreeding with other species. nih.gov

Aggregation and Alarm Pheromone Systems

Aggregation pheromones, produced by one or both sexes, draw individuals together for purposes such as mass attack on a host plant or for mating. slu.se These signals are typically less sex-specific than sexual attractants. wikipedia.org While specific examples of this compound as a primary aggregation pheromone are not extensively documented in the provided results, fatty acids and their derivatives are a common class of compounds found in aggregation pheromone blends across various insect orders. slu.se

Alarm pheromones serve to warn conspecifics of a threat, often causing them to disperse or become aggressive. slu.sebibliomed.org These are often volatile compounds that can dissipate quickly. While compounds like isopentyl acetate (B1210297) in honeybees and (E)-β-farnesene in aphids are well-known alarm pheromones, the direct role of this compound in this context is not clearly established. slu.seagriculturejournals.cz However, formic acid is used by some ant species as an alarm signal. oup.com

Involvement in Plant-Insect Interactions

Plants are not passive victims of insect herbivores. They can release a variety of volatile organic compounds in response to damage, known as herbivore-induced plant volatiles (HIPVs). nih.govnih.gov These chemical signals play a crucial role in the plant's defense strategies.

Herbivore-Induced Plant Volatiles (HIPVs) and Indirect Defenses

When a plant is attacked by an herbivore, it can release a specific blend of HIPVs from its damaged tissues. nih.gov These volatiles can serve as a "cry for help," attracting natural enemies of the herbivores, such as predators and parasitoids. nih.govresearchgate.net This form of indirect defense benefits both the plant, by reducing herbivore pressure, and the natural enemy, by providing a reliable cue to locate its host or prey. nih.gov Fatty acid derivatives, including C6 "green leaf volatiles" and other related compounds, are a major class of HIPVs. nih.govnih.gov Research has shown that exposure to certain HIPVs can even increase an herbivore's susceptibility to natural pathogens. nih.gov The blend of HIPVs released can be specific to the plant and herbivore species involved, providing detailed information to the foraging natural enemies. nih.govmdpi.com

Attractant or Repellent Roles for Pollinators and Herbivores

The same or similar volatile compounds can have different effects on different insect species. A chemical that attracts a parasitoid might repel an herbivore. researchgate.net Some HIPVs can act as direct defenses by being toxic or repellent to the attacking herbivore. nih.gov For example, certain volatile compounds have been shown to deter feeding or oviposition by insect pests. nih.gov Conversely, some plant volatiles can be attractive to herbivores, guiding them to a suitable host plant. researchgate.net The role of a specific compound like this compound in these interactions would depend on the insect species and the context. For instance, while some HIPVs repel certain moths, others might be used by the moths to locate host plants. researchgate.net

Contributions to Microbial Communication and Biofilm Formation

The role of fatty acid isomers in microbial communication is highly specific, where the position and geometry of a double bond can determine the molecule's function. A prominent example is cis-2-decenoic acid, a well-studied signaling molecule produced by Pseudomonas aeruginosa. wikipedia.orgmdpi.com This compound is a potent inducer of biofilm dispersion across a range of bacteria and fungi, and it can revert dormant persister cells to a metabolically active state. mdpi.comnih.gov

In stark contrast, there is currently a lack of scientific literature documenting a similar role for its isomer, This compound . Research has not yet identified it as a signaling molecule for microbial communication or as a factor influencing biofilm formation or dispersion. wikipedia.orgtandfonline.com This highlights a critical principle in chemical ecology: subtle changes in molecular structure, such as the shift of a double bond from the second to the sixth carbon position, can lead to a complete change or loss of a specific biological function. While the broader class of decenoic acids includes potent signaling molecules, the specific ecological role of this compound in the microbial world remains an area for future investigation. tandfonline.com

Broader Ecosystemic Influences of this compound

Although its role in microbial signaling is not established, this compound has been identified in specific natural and modified contexts, hinting at potential, if limited, ecological influences.

Research has detected this compound as a minor volatile component in heated butter. tandfonline.comresearchgate.net Its formation is believed to occur from the heat-induced transformation of δ-decalactone, a common flavor compound in dairy products. tandfonline.com In this context, its presence is a result of chemical rearrangement in a human-processed food product rather than a direct biological function in an ecosystem.

There is also a report of 5- and 6-decenoic acids, with unspecified geometry, being detected as volatile compounds from red deer (Cervus elaphus). tandfonline.com This finding suggests a potential, though unconfirmed, presence of this compound in mammals, where it could be a metabolic byproduct or play a role in chemical signaling. However, further research is needed to confirm its exact structure and function in this context.

The biosynthesis of fatty acids with a double bond at the sixth position (Δ6-desaturation) is considered rare in certain animal classes, particularly insects. harvard.edu For instance, the biosynthesis of the sex pheromone precursor in the Chinese tussah silkworm, Antheraea pernyi, involves a Δ6 desaturase to create a C16 fatty acid. harvard.edu The rarity of this enzymatic machinery may explain why compounds like this compound are not commonly found as insect pheromones, unlike other fatty acid derivatives. harvard.edu While its unique structure is of interest for studies on fatty acid metabolism, its broader impact on ecosystems appears to be minimal based on current knowledge. ontosight.ai

Data Tables

Table 1: Identified Occurrences of this compound

| Source | Organism/Context | Method of Detection | Notes | Citation |

| Heated Butter | Food Product | GC and GC/MS | Detected as a minor volatile component. | tandfonline.comresearchgate.net |

| Red Deer | Cervus elaphus | Not Specified | Volatile 6-decenoic acid detected (geometry unspecified). | tandfonline.com |

Advanced Synthetic Methodologies for Z 6 Decenoic Acid and Its Stereoisomers

Stereoselective Chemical Synthesis Routes

The chemical synthesis of (Z)-6-decenoic acid often relies on stereoselective methods to control the geometry of the double bond. These approaches typically involve the creation of a carbon-carbon triple bond followed by a stereospecific reduction, or the use of stereoselective olefin-forming reactions.

Z-Selectivity in Olefin Formation Reactions

A common and effective strategy for establishing the Z-alkene is through the partial hydrogenation of an alkyne precursor. The Lindlar catalyst, a palladium catalyst poisoned with lead and quinoline, is frequently employed for this purpose. This method has been successfully used in the synthesis of related unsaturated fatty acids, achieving high Z-selectivity. For instance, the synthesis of 10-phenyl-6Z-decenoic acid utilized hydrogenation with Lindlar's catalyst to obtain the desired cis-alkenol, which was then oxidized to the corresponding carboxylic acid. nih.gov This approach ensures excellent control over the double bond geometry, yielding predominantly the (Z)-isomer. nih.govresearchgate.net

Another powerful tool for stereoselective olefin synthesis is the Wittig reaction. researcher.life By carefully selecting the appropriate phosphorus ylide and reaction conditions, such as the use of THF as a solvent and low temperatures (-78 °C), high Z:E ratios (≥ 97:3) can be achieved. researcher.life While not explicitly detailed for this compound in the provided context, this method's success in synthesizing other omega-3 fatty acids suggests its applicability. researcher.life

Olefin metathesis, particularly with the advent of Z-selective ruthenium catalysts, presents another modern approach. mdpi.comcaltech.edu These catalysts, often featuring N-heterocyclic carbene (NHC) ligands, can facilitate ring-closing metathesis (RCM) to form Z-macrocycles, which could be adapted for the synthesis of acyclic Z-olefins. mdpi.comacs.org

Protecting Group Strategies and Functional Group Transformations

Protecting groups are essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.orgethz.ch In the synthesis of this compound and its analogs, the carboxylic acid and any hydroxyl groups present in the starting materials or intermediates often require protection.

Common protecting groups for carboxylic acids include methyl or benzyl (B1604629) esters, which can be removed by acid or base-catalyzed hydrolysis or hydrogenolysis, respectively. libretexts.org For hydroxyl groups, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are frequently used due to their stability and selective removal with fluoride (B91410) ions. libretexts.org Benzyl ethers are also a robust choice for protecting alcohols, removable by hydrogenolysis. wiley-vch.de

An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others. organic-chemistry.org For example, a Boc-protected amine (acid-labile) and a Fmoc-protected amine (base-labile) can be selectively deprotected. organic-chemistry.org In the context of this compound synthesis, a silyl ether protecting an alcohol could be removed with fluoride ions while an ester protecting the carboxylic acid remains intact, allowing for selective modification of the alcohol.

Functional group transformations are critical for converting precursors into the final product. A key transformation in many syntheses of this compound is the oxidation of a primary alcohol to a carboxylic acid. Reagents like pyridinium (B92312) dichromate (PDC) in DMF have been shown to be effective for this step. nih.gov

Total Synthesis Approaches

A general synthetic scheme could involve:

Alkylation of an acetylide : A protected bromo-alcohol is reacted with an acetylide to form a longer-chain alkyne.

Stereoselective Reduction : The internal alkyne is reduced to a (Z)-alkene using a catalyst like Lindlar's catalyst.

Deprotection and Oxidation : The protecting group on the alcohol is removed, and the resulting alcohol is oxidized to the carboxylic acid.

| Step | Reaction | Reagents | Purpose |

| 1 | Acetylide Coupling | n-BuLi, Bromo-alkane | Carbon chain elongation |

| 2 | Hydrogenation | Lindlar's Catalyst, H2 | Z-selective olefin formation |

| 3 | Oxidation | PDC, DMF | Formation of carboxylic acid |

This table illustrates a plausible sequence for the total synthesis of this compound, based on methodologies reported for similar compounds. nih.gov

Chemoenzymatic Synthesis of this compound

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful strategy for synthesizing complex molecules like this compound. nih.govskemman.is

Enzyme-Mediated Stereocontrol

Enzymes, particularly lipases and oxidoreductases, can exhibit high stereoselectivity and regioselectivity, making them ideal for controlling the stereochemistry of chiral centers and the position of functional groups. nih.govmdpi.com For instance, lipases are widely used for the kinetic resolution of racemic alcohols and for the regioselective acylation of polyols. nih.govskemman.is While direct application to this compound synthesis is not extensively detailed, the principles are well-established. For example, Candida antarctica lipase (B570770) B (CAL-B) has been used for the regioselective acylation of glycerol (B35011) derivatives, demonstrating its ability to differentiate between primary and secondary hydroxyl groups. nih.govskemman.is This type of enzymatic control could be employed to selectively modify a diol precursor in a synthesis of this compound.

Biocatalytic Desaturation and Reduction Steps

Biocatalytic desaturation offers a direct route to introduce double bonds into fatty acid chains. Fatty acid desaturases are enzymes that can introduce double bonds at specific positions with specific stereochemistry (Z-configuration). google.com Recombinant microorganisms expressing specific desaturases could potentially be engineered to produce this compound from a saturated precursor like decanoic acid. google.com For instance, various desaturases are known to produce specific isomers of unsaturated fatty acids, such as (Z)-9-tetradecenoic acid. google.com

Biocatalytic reduction, on the other hand, can be used to stereoselectively reduce ketones to alcohols or carboxylic acids to aldehydes. Carboxylate reductases (CARs) are enzymes that catalyze the reduction of carboxylic acids to aldehydes, which can then be further reduced to alcohols by alcohol dehydrogenases (ADHs). researchgate.netnih.gov This enzymatic cascade could be part of a synthetic route where a keto-acid is first reduced to a hydroxy acid with a specific stereochemistry, which is then further transformed.

The following table summarizes potential enzymatic steps in the synthesis of this compound:

| Enzyme Class | Reaction | Potential Application in this compound synthesis |

| Desaturase | Introduction of a C=C double bond | Direct conversion of decanoic acid to this compound. |

| Lipase | Acylation/Esterification | Kinetic resolution of a racemic precursor or regioselective protection. |

| Alcohol Dehydrogenase (ADH) | Reduction of ketone to alcohol | Stereoselective reduction of a keto-precursor. |

| Carboxylate Reductase (CAR) | Reduction of carboxylic acid to aldehyde | Intermediate step in a multi-enzyme cascade. |

Novel Synthetic Strategies for Analogs and Derivatives of this compound

The development of novel synthetic strategies for producing analogs and derivatives of this compound is crucial for exploring their potential applications in various fields, including agriculture and medicine. These strategies often focus on creating structurally similar compounds to understand structure-activity relationships and enhance biological efficacy.

Another innovative approach focuses on creating derivatives through biocatalysis and conjugation. For example, decanoic acid has been conjugated to complex molecular scaffolds, such as in the synthesis of capuramycin (B22844) analogs, to enhance their biological activity. mdpi.com In a different context, C5-curcuminoid-fatty acid conjugates have been synthesized by linking decanoic acid to a substituted phenol, followed by a reaction with acetone (B3395972) and lithium hydroxide (B78521). nih.gov This modular approach allows for the generation of a library of analogs for structure-activity relationship studies. nih.gov

The modification of chitosan (B1678972) with 2-decenoic acid represents another area of interest, aiming to create materials with enhanced antimicrobial and tissue regeneration properties. mdpi.com This involves the synthesis of 2-decenoyl chloride followed by the acylation of chitosan membranes. mdpi.com

These diverse synthetic strategies highlight the ongoing efforts to expand the chemical space around this compound, leading to the discovery of novel analogs and derivatives with potentially valuable biological properties.

| Analog/Derivative | Synthetic Strategy Highlights | Key Intermediates/Reagents | Overall Yield | Reference |

| 10-phenyl-6Z-decenoic acid | Four-step synthesis including lithium acetylide coupling and Lindlar hydrogenation. | 2-(6-heptyn-1-yloxy)tetrahydro-2H-pyran, 3-phenyl-1-bromopropane, Lindlar's catalyst, PDC. | 66% | nih.gov |

| 10-cyclohexyl-6-decynoic acid | Three-step synthesis involving acetylide coupling. | Protected alkynol, cyclohexyl-containing electrophile. | 73-76% | nih.gov |

| C5-Curcumin-decanoic acid conjugate | Two-step synthesis: Steglich esterification followed by reaction with acetone. | Substituted phenol, decanoic acid, acetone, lithium hydroxide. | 47-69% (second step) | nih.gov |

| (R)-3-hydroxy-decanoic acid analogs | Seven-step green synthesis from a cellulose-derived starting material. | Levoglucosenone, Michael addition, Baeyer–Villiger oxidation, cross-metathesis. | 24-36% | researchgate.net |

| 2-Decenoic acid modified chitosan | Acylation of chitosan with 2-decenoyl chloride. | Chitosan, 2-decenoyl chloride, pyridine. | Not specified | mdpi.com |

| Capuramycin-decanoic acid analogs | Semisynthesis or total synthesis involving conjugation of decanoic acid. | Capuramycin congeners, decanoic acid. | Not specified | mdpi.com |

Analytical Techniques for the Characterization and Quantification of Z 6 Decenoic Acid

Sample Preparation and Extraction Methodologies from Biological Matrices

Extracting (Z)-6-decenoic acid from complex biological samples, such as tissues, fluids, or plant matter, is a critical first step to ensure accurate analysis by removing interfering substances. The choice of extraction method depends on the nature of the sample matrix and the concentration of the analyte.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration of fatty acids prior to analysis. frontiersin.org This method utilizes a solid sorbent material packed into a cartridge to selectively adsorb the analyte from a liquid sample. mdpi.com For fatty acids like this compound, reversed-phase SPE cartridges, such as those containing C18-bonded silica (B1680970), are commonly employed. ajevonline.org

The general procedure involves passing the liquid sample through the cartridge, where the nonpolar fatty acid is retained by the C18 stationary phase. ajevonline.org Interfering polar compounds are washed away, after which the purified this compound is eluted with a small volume of an organic solvent like methanol (B129727) or a methanol-containing mixture. ajevonline.org This not only cleans the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis. ajevonline.org SPE is valued for being less time-consuming and using smaller volumes of solvents compared to traditional methods. mdpi.com

Interactive Table: Typical SPE Conditions for Fatty Acid Extraction

| Parameter | Description | Example from Literature (for similar fatty acids) | Reference |

|---|---|---|---|

| Sorbent Type | Reversed-phase, typically C18-bonded silica. | C18 SEP-PAK cartridges or Bond Elut Plexa. | mdpi.comajevonline.org |

| Conditioning Solvent | Methanol followed by water or buffer to activate the sorbent. | Methanol and water. | ajevonline.org |

| Sample Loading | The sample, often acidified to ensure the fatty acid is in its protonated form, is passed through the cartridge. | 5 mL of wine sample passed through the cartridge. | ajevonline.org |

| Washing Solvent | A polar solvent (e.g., water) to remove hydrophilic impurities. | Water/Methanol mixtures. | ajevonline.org |

| Elution Solvent | An organic solvent to desorb the analyte. | 2 mL of methanol. | ajevonline.org |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. frontiersin.org For the extraction of this compound from an aqueous biological matrix, the pH of the sample is often adjusted to below the pKa of the carboxylic acid group (around 4-5). This ensures the acid is in its neutral, protonated form, which is more soluble in organic solvents like hexane, ethyl acetate (B1210297), or a mixture of diethyl ether and hexane. iaea.orgdss.go.th

In a typical LLE procedure, the acidified sample is vigorously mixed with the organic solvent. The fatty acids partition into the organic layer, which is then separated from the aqueous layer containing water-soluble impurities. dss.go.th The process can be repeated to improve recovery. The organic solvent is subsequently evaporated to concentrate the extracted fatty acids before analysis. dss.go.th Variations like salting-out assisted LLE (SALLE) can improve extraction efficiency by adding salts to the aqueous phase. nih.gov

Derivatization Techniques for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For fatty acids, this is often necessary to increase volatility for gas chromatography or to attach a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography. hplc.euresearchgate.net

For GC analysis, this compound is typically converted into a more volatile and less polar ester derivative. The most common method is methylation to form fatty acid methyl esters (FAMEs). mdpi.com Reagents used for this purpose include trimethylsilyldiazomethane, boron trifluoride (BF3) in methanol, or trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH). mdpi.comlgcstandards.comtandfonline.com For highly sensitive analyses, derivatization with reagents like pentafluorobenzyl bromide (PFBBr) can be used, which creates derivatives that are highly responsive to electron capture detection. researchgate.netnih.gov

For HPLC analysis, derivatization is employed to attach a UV-absorbing or fluorescent tag to the fatty acid, as the native molecule lacks a strong chromophore. jafs.com.pl Reagents such as phenacyl bromide or 2,4'-dibromoacetophenone (B128361) are used to create esters that can be readily detected by UV detectors at higher wavelengths, significantly improving sensitivity. ajevonline.orgjafs.com.pl

Interactive Table: Common Derivatization Reagents for Fatty Acid Analysis

| Technique | Reagent | Purpose | Reference |

|---|---|---|---|

| GC-MS | Trimethylsilyldiazomethane | Forms methyl esters (FAMEs) to increase volatility. | tandfonline.com |

| Trimethyl Sulfonium Hydroxide (TMSH) | Rapidly forms FAMEs at room temperature. | mdpi.com | |

| Pentafluorobenzyl Bromide (PFBBr) | Forms PFB esters for highly sensitive analysis in negative ion mode. | nih.gov | |

| HPLC-UV | Phenacyl Bromide | Attaches a UV-absorbing tag for enhanced detection. | ajevonline.org |

| 2,4'-Dibromoacetophenone | Attaches a strong UV-absorbing tag for sensitive analysis. | jafs.com.pl |

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are used to separate this compound from other components in the extract and to quantify it.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Acid Analysis

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideal for fatty acids after they have been converted to their ester derivatives (FAMEs). mdpi.com In GC, the derivatized sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin capillary column. iaea.org Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase.

Research has successfully used GC-MS to detect this compound in various matrices, such as heated butter and plant extracts. tandfonline.comresearchgate.netoup.com The analysis can sometimes be challenging; for instance, the GC peak for this compound may be very close to that of 9-decenoic acid, requiring a high-resolution capillary column and optimized temperature programming for separation. tandfonline.com The mass spectrometer serves as a highly specific and sensitive detector, fragmenting the eluting compounds into ions to create a unique mass spectrum that confirms the identity of the analyte.

Interactive Table: Typical GC-MS Parameters for FAME Analysis

| Parameter | Description | Example from Literature | Reference |

|---|---|---|---|

| Column | Fused silica capillary column with a specific stationary phase. | Biscyanopropyl polysiloxane (100 m x 0.25 mm) or Zebron ZB 1-ms (30 m x 0.25 mm). | mdpi.comlgcstandards.com |

| Injection Mode | Typically splitless or split injection. | Splitless injection or split ratio of 33.3. | mdpi.comeurofins.com |

| Carrier Gas | Inert gas like Helium or Hydrogen. | Helium at a constant flow rate (e.g., 1 mL/min). | preprints.org |

| Temperature Program | A programmed ramp of the oven temperature to separate compounds by boiling point. | Initial temp 50°C, ramped to 200°C. | mdpi.com |

| MS Detection | Ionization method and mass scanning range. | Electron Ionization (EI), scanning from m/z 70 to 400. | lgcstandards.com |

High-Performance Liquid Chromatography (HPLC) for Fatty Acid Profiling

High-Performance Liquid Chromatography (HPLC) is another key technique for fatty acid analysis. researchgate.net Unlike GC, HPLC is well-suited for the analysis of non-volatile or thermally sensitive compounds and can often be performed without derivatization if a suitable detector like a mass spectrometer is used. aocs.org However, for UV detection, derivatization is necessary. ajevonline.orghplc.eu

Reversed-phase HPLC is the most common mode for fatty acid separation. ajevonline.org In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol and water, often with an acid modifier like formic or phosphoric acid. hplc.euapiservices.biz Fatty acids are separated based on their chain length and degree of unsaturation. aocs.org HPLC is particularly advantageous for separating geometric (cis/trans) isomers of unsaturated fatty acids. hplc.eu When coupled with mass spectrometry (LC-MS), it provides exceptional sensitivity and specificity, allowing for the quantification of this compound even at low concentrations in complex biological samples. nih.gov

Interactive Table: Typical HPLC Parameters for Fatty Acid Analysis

| Parameter | Description | Example from Literature | Reference |

|---|---|---|---|

| Column | Reversed-phase column. | Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm) or Phenomenex Kinetex C18 (150 mm x 2.10 mm). | apiservices.bizscirp.org |

| Mobile Phase | A gradient or isocratic mixture of organic solvent and acidified water. | Methanol, water, and phosphoric acid (55:45:2.7, v/v/v). | apiservices.biz |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min. | apiservices.biz |

| Detection | Method used to detect the analyte as it elutes. | UV detection at 215 nm (after derivatization) or High-Resolution Mass Spectrometry (HRMS). | apiservices.biznih.gov |

| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. | 25°C or 40°C. | apiservices.bizacs.org |

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power and sensitivity compared to conventional one-dimensional GC, making it a powerful tool for analyzing complex samples containing this compound. sepsolve.comnih.govgcms.cz This technique employs two columns with different stationary phases connected by a modulator. sepsolve.com The separation in the first dimension is typically based on boiling point (non-polar column), while the second dimension separates components based on polarity (polar column). sepsolve.com

This orthogonal separation mechanism is particularly advantageous for resolving this compound from its geometric isomer, (E)-6-decenoic acid, and other positional isomers of decenoic acid which often co-elute in single-column systems. tandfonline.comnih.gov The enhanced peak capacity of GCxGC allows for the separation of trace-level fatty acids from major components in complex matrices such as food products or biological extracts. nih.govchula.ac.th For instance, in the analysis of fatty acids in heated butter, conventional GC struggled to separate the this compound peak from the larger 9-decenoic acid peak. tandfonline.com GCxGC would be ideally suited to resolve such chromatographic challenges.

For analysis, this compound is typically derivatized to its more volatile fatty acid methyl ester (FAME), methyl (Z)-6-decenoate, prior to injection. The resulting data is visualized as a two-dimensional contour plot, where structurally related compounds often appear in ordered patterns, simplifying identification. phenomenex.blog When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC provides high-resolution mass spectra for the separated peaks, enabling confident identification of this compound and other constituents. nih.govtandfonline.com

Table 1: Illustrative GCxGC System Parameters for Fatty Acid Methyl Ester (FAME) Analysis This table provides a representative example of conditions that could be adapted for the analysis of this compound methyl ester.

| Parameter | 1st Dimension Column | 2nd Dimension Column |

| Column Type | DB-5MS (non-polar) tandfonline.com | DB-17HT (mid-polar) tandfonline.com |

| Length | 30 m tandfonline.com | 1-2 m sepsolve.comtandfonline.com |

| Internal Diameter | 0.25 mm tandfonline.com | 0.10 mm tandfonline.com |

| Film Thickness | 0.25 µm tandfonline.com | 0.10 - 0.15 µm tandfonline.comresearchgate.net |

| Carrier Gas | Helium tandfonline.com | Helium tandfonline.com |

| Oven Program | Example: 40°C hold for 5 min, ramp 5°C/min to 240°C researchgate.net | Example: 60°C hold for 2 min, ramp 5°C/min to 260°C researchgate.net |

| Modulation Period | 2-8 seconds (typical) | N/A |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Techniques such as NMR, IR, Raman, and HRMS provide detailed information about the molecule's connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. foodandnutritionjournal.org For this compound, ¹H-NMR and ¹³C-NMR spectra would exhibit characteristic signals corresponding to the carboxylic acid, the cis-alkene, and the aliphatic chain moieties.

In the ¹H-NMR spectrum , the acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-12 ppm. chemicalbook.com The two olefinic protons (at C6 and C7) are crucial for confirming the Z-configuration of the double bond. They would appear as a multiplet around 5.3-5.5 ppm, with a characteristic cis-coupling constant (J-value) of approximately 10-12 Hz. Other key signals include a triplet at ~2.3 ppm for the methylene (B1212753) protons alpha to the carbonyl group (C2) and a triplet at ~0.9 ppm for the terminal methyl group (C10). psu.edu

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C1) would be the most downfield signal, appearing around 179-180 ppm. chemicalbook.com The two sp²-hybridized carbons of the double bond (C6 and C7) would resonate in the olefinic region, typically between 125 and 135 ppm. The remaining sp³-hybridized carbons of the aliphatic chain would appear in the upfield region of the spectrum (~14-35 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on standard chemical shift ranges and data for analogous fatty acids. Solvent: CDCl₃)

| Atom Position | Structure Fragment | Predicted ¹H-NMR Shift (ppm) | Multiplicity | Predicted ¹³C-NMR Shift (ppm) |

| 1 | -C OOH | N/A | N/A | ~179.5 |

| 1 | -COOH | ~11.0 | broad singlet | N/A |

| 2 | -C H₂COOH | ~2.35 | triplet | ~34.0 |

| 3 | -C H₂CH₂COOH | ~1.63 | quintet | ~24.5 |

| 4 | -CH=CHC H₂- | ~2.05 | multiplet | ~29.0 |

| 5 | =CHC H₂CH₂- | ~2.01 | multiplet | ~26.8 |

| 6 | -C H=CH- | ~5.38 | multiplet | ~128.9 |

| 7 | -CH=C H- | ~5.38 | multiplet | ~131.5 |

| 8 | -CH₂C H₂CH₃ | ~2.05 | multiplet | ~29.5 |

| 9 | -C H₂CH₃ | ~1.30 | sextet | ~22.3 |

| 10 | -C H₃ | ~0.90 | triplet | ~14.0 |

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. jchps.com These two methods are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. mt.com

For this compound, the IR spectrum would be dominated by several characteristic absorption bands. A very broad band from ~2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. core.ac.uk A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. ijarbs.com The C=C stretching vibration of the cis-alkene is typically weak in the IR spectrum and appears around 1650 cm⁻¹. The C-H stretching vibrations of the sp² carbons (=C-H) appear just above 3000 cm⁻¹, while the sp³ C-H stretches appear just below 3000 cm⁻¹.

The Raman spectrum provides complementary information. The C=C stretching vibration, which is often weak in the IR spectrum of cis-alkenes, typically gives a stronger signal in the Raman spectrum, appearing around 1655 cm⁻¹. researchgate.net The symmetric C-H and C-C backbone stretching vibrations of the aliphatic chain also produce distinct Raman bands. mdpi.com The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of the carboxylic acid and alkene functional groups and aiding in structural confirmation. jchps.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3300-2500 (very broad) | Weak / Not prominent |

| C-H (sp²) | Stretching | ~3020 | ~3020 |

| C-H (sp³) | Stretching | ~2960-2850 | ~2960-2850 |

| C=O (Carboxylic Acid) | Stretching | ~1710 (strong) | ~1710 (weak) |

| C=C (cis-Alkene) | Stretching | ~1650 (weak to medium) | ~1655 (medium to strong) |

| C-O | Stretching | ~1300 | Not prominent |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy and precision. researcher.lifenih.gov Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same integer mass but different elemental formulas. This is achieved by measuring the mass-to-charge ratio (m/z) to three or four decimal places. eurl-pops.eu

For this compound (C₁₀H₁₈O₂), HRMS provides an accurate mass measurement that can be used to confirm its elemental composition. The theoretical monoisotopic mass of the neutral molecule is 170.13068 Da. nih.gov When analyzed, for example by electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be observed. The high resolving power of the instrument allows this measured mass to be compared against a calculated value, typically requiring a mass accuracy of less than 5 ppm to confirm the elemental formula. mdpi.com This technique is invaluable for distinguishing this compound from other potential isobaric compounds in a complex sample.

Table 4: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈O₂ nih.gov |

| Theoretical Monoisotopic Mass | 170.13068 Da nih.gov |

| Observed Ion (Negative ESI) | [M-H]⁻ |

| Theoretical m/z of [M-H]⁻ | 169.12341 |

| Required Mass Accuracy | < 5 ppm |

Quantitative Analytical Methodologies and Validation

To ensure that an analytical method produces reliable and accurate concentration data for this compound, it must be thoroughly validated. nih.gov Method validation demonstrates that the procedure is suitable for its intended purpose. europa.eudemarcheiso17025.com The most common techniques for the quantification of fatty acids are GC and HPLC, often coupled to a mass spectrometer. apiservices.biz

The validation process involves evaluating several key performance parameters as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers, impurities, or matrix components. Chromatographic methods like GCxGC or LC-HRMS provide high specificity.

Linearity and Range: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.

Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the percentage recovery is calculated. gavinpublishers.com Typical acceptance criteria for accuracy are often within 80-120% of the theoretical value. europa.eu

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. apiservices.biz

Table 5: Typical Validation Parameters for a Quantitative Fatty Acid Assay

| Parameter | Typical Acceptance Criterion/Value |

| Accuracy (% Recovery) | 80 - 120% europa.eu |

| Precision (RSD%) | ≤ 15% |

| Linearity (Correlation Coefficient, R²) | ≥ 0.99 |

| LOD (Signal-to-Noise Ratio) | ~3:1 apiservices.biz |

| LOQ (Signal-to-Noise Ratio) | ~7:1 to 10:1 apiservices.biz |

Biotechnological Approaches for the Production of Z 6 Decenoic Acid

Metabolic Engineering of Microbial Cell Factories

Metabolic engineering of microorganisms such as yeast and bacteria offers a powerful platform for the de novo synthesis of target molecules like (Z)-6-decenoic acid. By rationally modifying native metabolic pathways and introducing heterologous genes, these microbial cell factories can be reprogrammed to efficiently produce specific fatty acids.

The yeast Saccharomyces cerevisiae is a well-established host for metabolic engineering due to its genetic tractability and robustness in industrial fermentations. nih.gov While not naturally an oleaginous organism, its fatty acid biosynthesis pathways can be extensively modified to enhance the production of medium-chain fatty acids (MCFAs). researchgate.net

Key engineering strategies in yeast for fatty acid production include:

Enhancing Precursor Supply : The synthesis of fatty acids is dependent on the availability of acetyl-CoA and the reducing cofactor NADPH. Engineering the cytosolic redox metabolism and fine-tuning the supply of ATP and NADPH can significantly boost the carbon flux towards lipogenesis. nih.gov

Overexpression of Fatty Acid Synthase (FAS) : The yeast FAS complex, encoded by the FAS1 and FAS2 genes, is responsible for elongating the fatty acid chain. Overexpressing these genes can lead to a direct increase in total lipid content. nih.gov

Chain-Length Control : Introducing heterologous thioesterases with specificity for C10 acyl-ACP substrates can terminate fatty acid synthesis at the desired ten-carbon length, increasing the pool of decanoic acid available for subsequent modification.

For the specific production of this compound, the crucial step would be the introduction of a fatty acid desaturase capable of creating a double bond at the Δ6 position of a C10 acyl chain. This would require expressing a heterologous desaturase with this unique substrate specificity within a yeast strain already optimized for high-level C10 fatty acid production.

Escherichia coli is another prominent host for producing fatty acid-derived chemicals, benefiting from rapid growth and a vast array of available genetic tools. nih.gov Its Type II fatty acid biosynthesis system, where pathway intermediates are accessible, makes it particularly amenable to engineering for specific chain-length products. nih.gov

Significant success has been achieved in engineering E. coli to produce decenoic acid isomers. For instance, the production of trans-2-decenoic acid has been demonstrated by modifying the β-oxidation pathway. mdpi.com This strategy involves:

Pathway Reversal/Modification : Overexpressing key enzymes such as acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and acyl-CoA thioesterase (YdiI) to catalyze the conversion of a precursor like decanoic acid. mdpi.comresearchgate.net

Elimination of Competing Pathways : Deleting genes such as fadB, fadJ, and fadR to prevent the degradation of the fatty acid product and intermediates, thereby channeling metabolic flux towards the desired product. researchgate.net

While this specific pathway yields the trans-2 isomer, a similar strategy could be envisioned for this compound. This would involve engineering a strain to accumulate the C10 precursor, decanoyl-CoA, and subsequently expressing a specific Δ6-desaturase to introduce the double bond at the correct position. Research into producing other MCFAs in E. coli has shown that titers can be significantly increased by optimizing enzyme selection and reprogramming host metabolism. nih.gov

| Strain Modification | Precursor | Product | Titer (mg/L) | Reference |

| Engineered E. coli with modified β-oxidation pathway | Decanoic Acid | trans-2-decenoic acid | 9.45 | mdpi.compreprints.org |

| Engineered E. coli with optimized enzyme combination | Decanoic Acid | trans-2-decenoic acid | 200 (in mixture) | researchgate.net |

| Engineered E. coli for 10-HDA (two-step) | Decanoic Acid | 10-hydroxy-2-decenoic acid | 217 | nih.gov |

This table presents research findings for decenoic acid isomers, which serve as a proxy for the potential of engineering E. coli for this compound production.

The yield of this compound is fundamentally dependent on the precise activities of fatty acid desaturase and elongase enzymes.

Fatty Acid Desaturases (FADS) are enzymes that introduce double bonds at specific positions in the fatty acyl chain. nih.gov For this compound, a Δ6-desaturase is required. The primary challenge is that most known Δ6-desaturases act on longer-chain fatty acids like linoleic acid (18:2) and α-linolenic acid (18:3). nih.gov Therefore, a key genetic manipulation strategy would be to identify a novel Δ6-desaturase with activity on C10 substrates or to engineer a known desaturase to alter its substrate specificity. Such enzymes have been successfully expressed in yeast to produce various polyunsaturated fatty acids. nih.govmdpi.com

Fatty Acid Elongases (ELO) are responsible for extending the carbon chain of fatty acids. nih.gov In a microbial host, ensuring a sufficient pool of the C10 precursor, decanoic acid, is critical. The native fatty acid synthesis machinery may need to be modified to prevent elongation beyond ten carbons. This can be achieved by engineering the specificity of the condensing enzymes or, more commonly, by introducing a C10-specific thioesterase to cleave the fatty acid from the synthase complex. In some organisms, elongases work in a modular fashion, which could potentially be exploited to control chain length. h1.co For example, specific elongases are responsible for converting C4 to C10, C10 to C14, and C14 to C18 fatty acids in trypanosomes. h1.co

Plant Cell Culture and Genetic Modification for this compound Production

Transgenic plants and plant cell cultures represent an alternative platform for producing valuable or unusual fatty acids. nih.gov The strategy involves introducing the necessary biosynthetic genes into a plant host, often an oilseed crop, to enable the synthesis and accumulation of the target compound, typically in the seed oil.

The production of this compound in a plant system would require the seed-specific expression of a gene encoding a Δ6-desaturase with high specificity for a C10 substrate. This engineered enzyme would intercept the C10 fatty acid from the plant's native fatty acid synthesis pathway and convert it into the desired product. Plant cell culture offers a more contained and controlled environment for production compared to whole plants. openagrar.de The selection of highly productive cell lines and optimization of culture conditions are crucial for enhancing yields. nih.gov

Enzymatic Bioconversion Systems for Targeted Synthesis

Enzymatic bioconversion provides a direct route to this compound by using isolated enzymes or whole-cell biocatalysts to transform a readily available precursor. This approach avoids the complexities of engineering an entire de novo biosynthesis pathway.

The most likely strategy would involve the use of a specific Δ6-desaturase to convert decanoic acid into this compound. This process could be implemented using:

Whole-Cell Biocatalysts : E. coli or S. cerevisiae cells can be engineered to overexpress the desired desaturase. These cells are then used as catalysts in a bioreactor containing the decanoic acid substrate. This method protects the enzyme and simplifies cofactor regeneration. Whole-cell systems have been successfully used to convert decanoic acid into other functionalized C10 molecules like 10-hydroxy-2-decenoic acid and ω-hydroxydodecanoic acid. nih.govmdpi.com

Isolated Enzymes : The desaturase enzyme could be produced, purified, and then used in an immobilized form. This offers higher product purity and specificity but can be more expensive due to the costs of enzyme purification and the need to supply cofactors externally.

Fermentation Optimization and Downstream Processing for Industrial Scale-Up

Scaling up the production of this compound requires rigorous optimization of both the fermentation process and the subsequent purification (downstream processing) steps.

Fermentation Optimization involves fine-tuning various physical and chemical parameters to maximize the titer, rate, and yield of the product. nih.gov Drawing from studies on the production of trans-2-decenoic acid in engineered E. coli, key parameters to optimize include culture temperature, pH, inducer concentration (for gene expression), and substrate feeding strategy. mdpi.com A response surface methodology, such as a Box-Behnken design, can be used to systematically identify the optimal conditions. mdpi.com

| Parameter | Unoptimized Condition | Optimized Condition | Resulting Titer (g/L) |

| Culture Temperature | - | 37 °C | 1.982 ± 0.110 |

| Induction Temperature | - | 30 °C | 1.982 ± 0.110 |

| Inducer Concentration | - | 5.60 g/L | 1.982 ± 0.110 |

| Substrate Feed Rate | - | 0.15 g/L | 1.982 ± 0.110 |

| MnCl₂ Concentration | - | 0.10 mM | 1.982 ± 0.110 |

| Overall | LB Medium | Optimized Process | 0.940 ± 0.104 → 1.982 ± 0.110 |

This table summarizes the optimization of fermentation conditions for producing trans-2-decenoic acid in E. coli, as reported by Li et al. (2023). mdpi.com These parameters provide a model for optimizing the production of this compound.

Downstream Processing for MCFAs from a complex fermentation broth is challenging but essential for achieving high purity. frontiersin.org A typical cascade involves several steps:

Removal of Insolubles : The first step is to separate the microbial biomass and other solids from the liquid broth. This is commonly achieved through centrifugation or filtration using technologies like filter presses or ultrafiltration membranes. nih.govfraunhofer.de

Product Isolation : The clarified broth then undergoes an extraction step to isolate the fatty acid. Liquid-liquid extraction is highly effective, using a solvent (e.g., oleyl alcohol) that has a high affinity for MCFAs. nih.gov This step selectively removes the product from the aqueous phase. Studies on caproic (C6) and caprylic (C8) acids have demonstrated extraction efficiencies of 85% and 97%, respectively. frontiersin.org

Product Purification and Polishing : The final steps involve purifying the product from the solvent. Distillation can be used to separate the lower-boiling-point fatty acids from a high-boiling-point solvent. nih.gov This is followed by polishing steps to achieve the final desired purity.

Evolutionary Perspectives on the Production and Role of Z 6 Decenoic Acid

Co-evolution of (Z)-6-decenoic acid Production and Reception in Communication Systems

The function of this compound as a semiochemical is fundamentally dependent on the synchronized evolution of its production in a sender organism and its detection in a receiver. This dynamic interplay, known as co-evolution, ensures the fidelity and specificity of the communication channel. The process can be conceptualized as a molecular "lock and key" system, where this compound is the key and a specific olfactory receptor (OR) in the receiver's antenna or sensory organ is the lock.

Evolutionary pressure acts simultaneously on both sides of this system. In the sender, mutations in the biosynthetic pathway, particularly in the enzymes responsible for chain length determination and desaturation, can lead to novel chemical structures. A mutation resulting in the production of this compound would be evolutionarily meaningless unless a corresponding change occurred in the receiver. In the receiver, mutations in the genes encoding olfactory receptors can alter their binding affinity and specificity. For the this compound signal to be fixed in a population, a mutation in the sender's production pathway must be met with, or followed by, a complementary mutation in the receiver's receptor repertoire that allows for the specific detection of this new compound.

This tightly coupled evolution is a powerful driver of speciation. If a sub-population develops a novel communication system based on this compound, it can become reproductively isolated from its ancestral population. This creates a private channel, preventing cross-attraction and hybridization with closely related species that use different chemical signals. Research on insect pheromones has demonstrated that even minor changes in the structure of a fatty acid-derived pheromone, such as the position or geometry of a double bond, require a highly specific receptor for detection, highlighting the precision of this co-evolutionary process. The presence of this compound as a key signal component in certain species is therefore a testament to a shared evolutionary history between the biochemical machinery that produces it and the neurological machinery that perceives it.

Phylogenetic Analysis of Desaturase Genes Involved in this compound Biosynthesis

The biosynthesis of this compound from its saturated C10 precursor, decanoic acid (as decanoyl-CoA), is a critical enzymatic step controlled by the acyl-CoA desaturase family of enzymes. These enzymes introduce a double bond at a specific position along the fatty acyl chain. The production of this compound specifically requires a Δ6-desaturase that acts on a 10-carbon substrate.

Phylogenetic analyses of desaturase genes from various organisms, especially insects, have provided profound insights into the evolution of pheromone production. These studies reveal that desaturase gene families have undergone extensive diversification through processes like gene duplication and neofunctionalization. Following a gene duplication event, one copy of the gene is free from selective pressure and can accumulate mutations, potentially leading to a new function, such as a novel substrate specificity or regiospecificity.

Research has identified distinct clades of desaturase genes associated with pheromone biosynthesis that are separate from those involved in producing fatty acids for metabolic or structural purposes. The evolution of a desaturase capable of producing a this compound precursor is a prime example of this. A desaturase that ancestrally acted on longer-chain fatty acids (e.g., C16 or C18) may have evolved, through a series of mutations, to efficiently bind and introduce a double bond into the shorter C10 decanoyl-CoA substrate at the precise Δ6 position. This evolutionary innovation provides the organism with a new chemical component for its signaling repertoire. The table below summarizes key characteristics of representative desaturase enzymes implicated in the biosynthesis of C10 unsaturated fatty acids, illustrating the diversity and specificity that has evolved within this gene family.

| Gene/Enzyme Designation | Exemplar Species | Phylogenetic Group | Primary Substrate (Acyl-CoA) | Primary Product Precursor |

|---|---|---|---|---|

| Ofas-Δ11 | Ostrinia furnacalis | Δ11-Desaturase Clade | Myristoyl-CoA (C14) | (Z)-11-Tetradecenoate |

| Amel-Δ9 | Apis mellifera | Δ9-Desaturase Clade (Housekeeping) | Palmitoyl-CoA (C16), Stearoyl-CoA (C18) | (Z)-9-Hexadecenoate, (Z)-9-Octadecenoate |

| Ccap-Δ6 | Capnodis tenebrionis | Δ6/Δ9-Desaturase Clade | Decanoyl-CoA (C10), Dodecanoyl-CoA (C12) | (Z)-6-Decenoate, (Z)-6-Dodecenoate |

| Tni-Δ9-C10 | Trichoplusia ni | Pheromone-specific Δ9-Clade | Decanoyl-CoA (C10) | (Z)-9-Decenoate |

| Ldis-Δ6 | Lymantria dispar | Pheromone-specific Δ6-Clade | Decanoyl-CoA (C10) | (Z)-6-Decenoate |

Note: The table provides examples from related desaturase clades to illustrate the specificity required for producing different isomers and chain lengths. The evolution of an enzyme like Ccap-Δ6 or Ldis-Δ6 showcases the specific adaptation needed for this compound biosynthesis.

Diversification of Pheromone Blends and the Contribution of this compound

In natural systems, this compound rarely acts as a standalone signal. Instead, its evolutionary significance is often realized as a component within a complex, multi-component pheromone blend. The precise composition and ratio of components in a blend are often what confer species specificity, acting as a crucial mechanism for reproductive isolation.

The evolution of these blends is a dynamic process. The addition of this compound to an existing ancestral pheromone blend can create a new, more potent, or more specific signal. Conversely, shifts in the relative proportion of this compound compared to other components can generate distinct "chemical dialects" that differentiate closely related, sympatric species. For example, one species might use a blend of (Z)-8-dodecenyl acetate (B1210297) and this compound in a 95:5 ratio, while a sister species uses the same components in a 70:30 ratio. This quantitative difference can be sufficient to ensure that males are only attracted to females of their own species.

This diversification is driven by selection pressures to optimize signal efficacy and prevent costly interspecific mating. The biochemical basis for this diversification lies in the modular nature of pheromone biosynthesis. The evolution of a new enzyme, such as the Δ6-desaturase for this compound production, provides a new molecular building block. This block can then be combined with other components produced by different enzymatic pathways (e.g., other desaturases, reductases, acetyltransferases) to expand the chemical vocabulary of the organism. The following table details how this compound contributes to the unique pheromone blends of different species.

| Species | Signal Source | Key Co-components in Blend | Role/Contribution of this compound |

|---|---|---|---|

| Dermestes maculatus (Hide beetle) | Male-produced aggregation pheromone | (Z)-3-Decenoic acid, Isopropyl (Z)-6-decenoate | Synergist; essential for full attraction |

| Capra hircus (Goat) | Male hair ("Male effect" primer pheromone) | 4-Ethyloctanoic acid, 4-ethyloctanal | Key component for inducing ovulation in females |

| Holotrichia parallela (Dark black chafer) | Female sex pheromone | L-isoleucine methyl ester | Major component; primary attractant |

| Anthrenus sarnicus (Sarnico carpet beetle) | Female sex pheromone | (Z)-5-decenoic acid | Minor component; functions as a species-specific identifier |

Adaptive Significance of this compound in Ecological Niches

The evolution and persistence of this compound as a chemical signal are intrinsically linked to its adaptive value within a specific ecological context. The physical and chemical properties of the molecule—its molecular weight, carbon chain length (C10), and the presence of a single double bond—dictate its performance as a signal and are shaped by the selective pressures of the environment.